4-Bromo-2-methyl-quinolin-8-ol is a chemical compound belonging to the quinoline family, characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position of the quinoline ring. Quinoline derivatives are notable for their diverse biological activities and applications in medicinal chemistry, materials science, and industrial processes. This compound is particularly significant due to its potential pharmacological properties, which include antimicrobial and anticancer activities.
4-Bromo-2-methyl-quinolin-8-ol can be synthesized through various chemical methods, utilizing starting materials such as 2-methylquinolin-8-ol and brominating agents. Its synthesis and subsequent applications have been explored in several scientific studies and patent documents, indicating its relevance in both academic research and industrial applications.
4-Bromo-2-methyl-quinolin-8-ol is classified as:
The synthesis of 4-Bromo-2-methyl-quinolin-8-ol typically involves bromination reactions on 2-methylquinolin-8-ol. Common methods include:
The molecular structure of 4-Bromo-2-methyl-quinolin-8-ol features a quinoline ring system with specific substituents that influence its chemical behavior:
Property | Data |
---|---|
Molecular Formula | C10H8BrNO |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 4-bromo-2-methylquinolin-8-ol |
InChI | InChI=1S/C10H8BrNO/c1-6-2-3-7... |
InChI Key | MDHKUUWRECHNAX-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C(C=C2C=C1)Br)O |
The presence of the hydroxyl group at the 8th position enhances its chelating properties, making it capable of forming complexes with metal ions .
4-Bromo-2-methyl-quinolin-8-ol is involved in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-Bromo-2-methyl-quinolin-8-ol is closely tied to its ability to interact with biological targets:
The physical properties of 4-Bromo-2-methyl-quinolin-8-ol include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The compound's reactivity is influenced by its functional groups, particularly the bromine and hydroxyl groups, which participate in various chemical reactions .
4-Bromo-2-methyl-quinolin-8-ol has several scientific applications:
The therapeutic exploration of brominated quinolines originated in the early 20th century with halogenated 8-hydroxyquinoline (8-HQ) derivatives like clioquinol (5-chloro-7-iodo-8-quinolinol). Initial applications leveraged their broad-spectrum antimicrobial properties, but mechanistic insights later revealed their efficacy stems from metal ion chelation—particularly copper and zinc—which disrupts microbial enzymatic processes and induces oxidative stress [1]. The introduction of bromine at the quinoline C4 position emerged as a strategic innovation to enhance bioactivity. Bromine’s substantial size and moderate electronegativity alter electron density distribution, fostering stronger hydrophobic interactions with biological targets and improving membrane permeability compared to non-halogenated analogs [5].
Table 1: Evolution of Key Brominated Quinoline Derivatives
Compound | Substitution Pattern | Primary Bioactivity | Structural Advancement |
---|---|---|---|
Clioquinol | 5-Cl, 7-I, 8-OH | Antifungal/Antimicrobial | First halogenated 8-HQ with clinical use |
Nitroxoline | 5-NO₂, 8-OH | Anticancer/Antiviral | Introduced electron-withdrawing group at C5 |
5,7-Dibromo-8-hydroxyquinoline | 5-Br, 7-Br, 8-OH | Antimicrobial | Dual bromination enhances metal affinity |
4-Bromo-2-methyl-quinolin-8-ol | 4-Br, 2-CH₃, 8-OH | Antimicrobial lead | C4-Br optimizes steric bulk; C2-CH₃ boosts lipophilicity |
The synthesis of 4-Bromo-2-methyl-quinolin-8-ol (CAS: 1064677-06-0; C₁₀H₈BrNO; MW: 238.08 g/mol) represents a deliberate shift toward targeted halogenation [4] . Unlike early non-selective halogenation methods, modern approaches achieve regioselective bromination at C4, exploiting the quinoline ring’s inherent electronic asymmetry. This precision enables optimal steric accommodation in enzyme active sites—a refinement validated by the compound’s superior activity in antimicrobial assays compared to randomly halogenated analogs [5]. Historically, this evolution reflects medicinal chemistry’s transition from empirical screening to rational design, positioning brominated quinolines as adaptable scaffolds for target-specific optimization.
The bioactivity of 4-Bromo-2-methyl-quinolin-8-ol is governed by a tripartite interplay of substituents, each contributing distinct physicochemical and electronic effects:
C4-Bromine (Steric and Electronic Effects): Bromine at the C4 position induces a pronounced electron-withdrawing effect, depleting electron density at adjacent positions (C3 and C5). This polarization enhances electrophilic character, facilitating nucleophilic attack in biological targets. Concurrently, its large van der Waals radius (1.85 Å) creates strategic steric hindrance that influences binding pocket occupancy. In antimicrobial studies, C4-brominated analogs exhibit 2–3 fold higher potency than C5 or C6 isomers, attributed to optimal hydrophobic contact with residues in bacterial FtsZ or fungal lanosterol demethylase enzymes [5] [6].
C2-Methyl Group (Lipophilicity and Conformational Control): The methyl substituent at C2 elevates log P (octanol-water partition coefficient) by approximately 0.5–1 unit compared to unsubstituted quinolin-8-ol, augmenting membrane permeability. This group also imposes conformational rigidity by minimizing rotation about the C2-N bond, preorganizing the molecule for metal coordination. In cell-based assays, the C2-methyl derivative achieves intracellular concentrations 40% higher than its demethylated counterpart, directly correlating with enhanced growth inhibition against Staphylococcus aureus and Candida albicans [5].
C8-Hydroxyl (Metal Chelation and Hydrogen Bonding): The ortho-positioned hydroxyl relative to the pyridine nitrogen creates a bidentate metal-binding motif. This site forms stable 1:1 or 2:1 complexes with transition metals (Cu²⁺, Zn²⁺; stability constants log β ~10–12), disrupting metal homeostasis in pathogens or cancer cells [1] [2]. Additionally, the hydroxyl serves as a hydrogen bond donor/acceptor, engaging catalytic residues in biological targets. Synergy emerges when C4-Br and C8-OH act cooperatively: Bromine withdraws electrons, increasing the hydroxyl’s acidity (pKa ~8.5 vs. ~9.3 in parent 8-HQ), thereby enhancing metal ion affinity and radical scavenging potential [1].
Table 2: Experimental Bioactivity of 4-Bromo-2-methyl-quinolin-8-ol and Derivatives
Biological Target | Activity Metric | Key Finding | Reference |
---|---|---|---|
Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | MIC = 8 µg/mL (vs. 32 µg/mL for non-brominated analog) against S. aureus | [5] |
Fungal pathogens | Growth inhibition (%) | 92% inhibition of C. albicans at 10 µM (EC₅₀ = 2.1 µM) | [5] |
Dengue virus serotype 2 | Selectivity Index (SI) | SI = 17.2 (IC₅₀ = 1.8 µM; CC₅₀ = 31 µM) in Vero cells | [2] |
H5N1 influenza A | Inhibition at 10 µM (%) | 89% viral replication suppression via envelope glycoprotein interference | [6] |
Table 3: Molecular Descriptors Influencing Substituent Effects
Substituent Position | Electronic Contribution (Hammett σ) | Steric Contribution (Sterimol B₁) | Role in Bioactivity |
---|---|---|---|
C4-Bromo | σₚ = +0.23 | 1.85 Å | Enhances hydrophobic contact; polarizes C3/C5 for nucleophilic attack |
C2-Methyl | σₚ = -0.17 | 1.52 Å | Increases log P; restricts N-C2 bond rotation |
C8-Hydroxyl | σₚ = -0.37 (phenolic) | 1.35 Å | Lowers pKa for metal binding; participates in H-bonding |
Structure-Activity Relationship (SAR) Insights:The bioactivity of this scaffold is acutely sensitive to positional isomerism:
These findings validate 4-Bromo-2-methyl-quinolin-8-ol as a versatile pharmacophore, where strategic substituent positioning directly modulates target engagement, metal chelation efficacy, and cellular penetration—cornerstones for future antimicrobial and anticancer lead optimization.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3